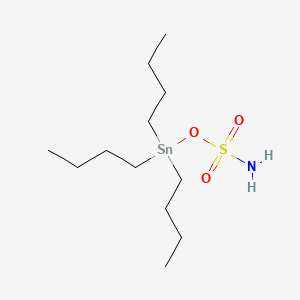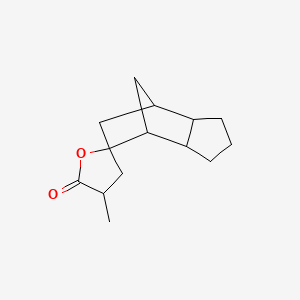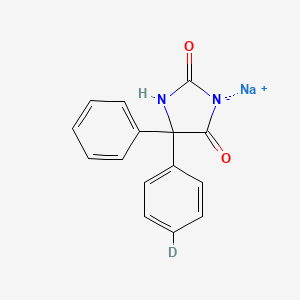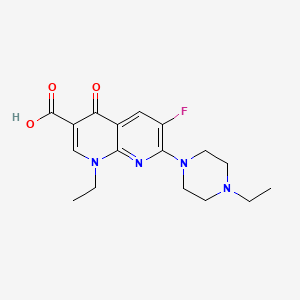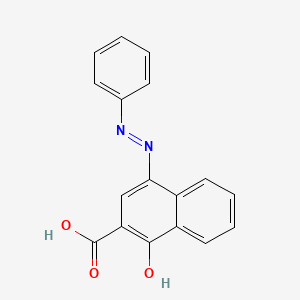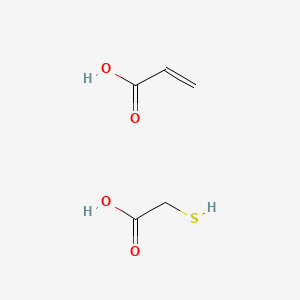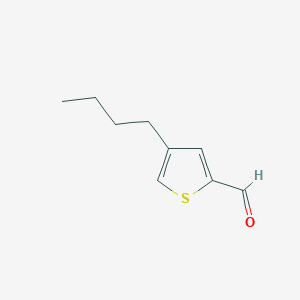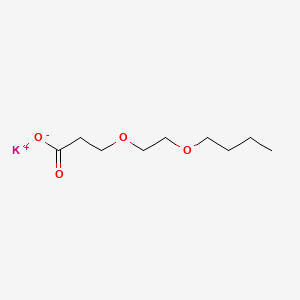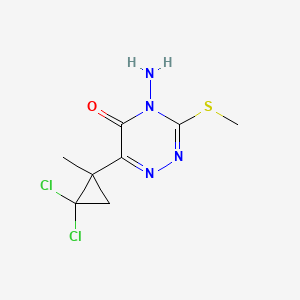
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique substituents, including an amino group, a dichloromethylcyclopropyl group, and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- typically involves multi-step organic reactions. The starting materials often include precursors such as 1,2,4-triazine derivatives, dichloromethylcyclopropane, and methylthiol. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques like recrystallization, distillation, or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloromethylcyclopropyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions involving the amino group can produce various substituted triazines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloromethylcyclopropyl group may play a role in binding to target sites, while the amino and methylthio groups contribute to its overall reactivity and stability.
相似化合物的比较
Similar Compounds
1,2,4-Triazine: The parent compound of the triazine family.
2,4-Diamino-6-chloro-1,3,5-triazine: A related compound with similar functional groups.
4-Amino-1,2,4-triazine-3-thiol: Another triazine derivative with an amino and thiol group.
Uniqueness
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- is unique due to the presence of the dichloromethylcyclopropyl group, which imparts distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various chemical reactions and scientific research.
属性
CAS 编号 |
69636-40-4 |
|---|---|
分子式 |
C8H10Cl2N4OS |
分子量 |
281.16 g/mol |
IUPAC 名称 |
4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H10Cl2N4OS/c1-7(3-8(7,9)10)4-5(15)14(11)6(16-2)13-12-4/h3,11H2,1-2H3 |
InChI 键 |
WPRZECQDCXBDPT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(Cl)Cl)C2=NN=C(N(C2=O)N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



